d-threo-PDMP - 139889-62-6; 80938-69-8

d-threo-PDMP

Catalog Number: EVT-3048588
CAS Number: 139889-62-6; 80938-69-8
Molecular Formula: C23H39ClN2O3
Molecular Weight: 427.03
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

D-threo-PDMP is classified as a glycosyltransferase inhibitor and belongs to a broader category of compounds known as sphingolipid analogs. It is synthesized from amino alcohols and has been studied for its stereochemical properties, specifically its enantiomers: D-threo and L-threo forms. The D-threo form is biologically active and has been shown to have significant effects on glycolipid metabolism .

Synthesis Analysis

The synthesis of D-threo-PDMP involves several key steps that utilize regioselective reactions and chiral intermediates. One prominent method described in literature involves the use of aziridine derivatives as starting materials. The aziridine ring undergoes nucleophilic attack by secondary amines, leading to the formation of various amino derivatives.

Technical Details

  1. Starting Material: The synthesis typically begins with aziridine-2-methanol.
  2. Nucleophilic Attack: Cyclic secondary amines such as morpholine or piperidine are used to open the aziridine ring, resulting in high-yield amino products.
  3. Catalytic Hydrogenation: The amino products are then subjected to catalytic hydrogenation in the presence of acetic acid to activate the nitrogen.
  4. Formation of D-threo-PDMP: Subsequent treatment with sodium hydroxide and decanoyl chloride leads to the formation of D-threo-PDMP, which can be isolated as a light brown oil .
Molecular Structure Analysis

The molecular structure of D-threo-PDMP can be characterized by its specific stereochemistry and functional groups. It features a phenyl group, a decanoyl side chain, an amino group, and a morpholino ring.

Structure Data

  • Molecular Formula: C17_{17}H33_{33}N2_{2}O
  • Molecular Weight: 281.46 g/mol
  • Key Functional Groups: Amine, ether (morpholino), ketone (from decanoyl).

The stereochemistry is critical for its biological activity, with the D-threo configuration being necessary for effective inhibition of glucosylceramide synthase .

Chemical Reactions Analysis

D-threo-PDMP participates in various chemical reactions that underscore its role as an inhibitor:

  1. Inhibition Mechanism: It competes with substrate binding at the active site of glucosylceramide synthase.
  2. Metabolic Pathways: Upon administration, it undergoes rapid metabolism, resulting in polar metabolites that are excreted efficiently.
  3. Reactions with Cytochrome P450: Studies indicate that D-threo-PDMP is metabolized by cytochrome P450 enzymes, which can affect its pharmacokinetics .
Mechanism of Action

The mechanism through which D-threo-PDMP exerts its effects involves competitive inhibition of glucosylceramide synthase. By binding to the active site of this enzyme, it prevents the conversion of ceramide into glucosylceramide.

Process Data

  • Inhibition Constant (Ki_i): Specific values for Ki_i have been established through kinetic studies.
  • Biological Impact: In vivo studies have demonstrated that treatment with D-threo-PDMP can lead to significant reductions in glycolipid levels in tissues, impacting cell signaling pathways associated with cancer progression .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Light brown oil
  • Solubility: Soluble in organic solvents like ethanol and chloroform.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to strong acids or bases.
  • Reactivity: Reacts with nucleophiles due to the presence of amine groups.

Relevant analyses include NMR spectroscopy for structural confirmation and high-performance liquid chromatography for purity assessment .

Applications

D-threo-PDMP has several scientific uses:

  1. Cancer Research: Its ability to inhibit glucosylceramide synthase makes it a candidate for cancer therapies aimed at reducing tumor glycolipid levels.
  2. Metabolic Disorders: Investigated for potential applications in treating disorders related to sphingolipid metabolism.
  3. Pharmacological Studies: Used as a tool compound to explore glycosphingolipid functions in cellular processes .
Mechanistic Insights into Glucosylceramide Synthase (GCS) Inhibition

Structural Basis of GCS Inhibition by D-threo-PDMP PharmacophoreD-threo-PDMP (1-phenyl-2-decanoylamino-3-morpholino-1-propanol) exerts potent GCS inhibition through stereospecific interactions with the enzyme's catalytic domain. Its pharmacophore comprises three critical elements:

  • A hydrophobic N-acyl chain (typically C8-C14) that mimics ceramide's fatty acid moiety, enabling competitive substrate binding. Decanoyl (C10) chains optimize hydrophobic pocket interactions [1] [6].
  • The morpholino head group facilitates hydrogen bonding with UDP-glucose binding residues, disrupting co-substrate coordination essential for ceramide glycosylation [3] [6].
  • A D-threo configured phenyl ring that positions the aromatic group for π-stacking with tryptophan residues in GCS's active site, conferring stereospecificity absent in the inactive L-threo isomer [2] [7].

Table 1: Structure-Activity Relationship of PDMP Analogs

CompoundN-Acyl ChainIC50 (nM) Crude EnzymeMDR1 Recognition Ratio
D-threo-PDMPDecanoyl (C10)271.6
Genz-112638Octanoyl (C8)1492.3
CCG-203586Indan-2-yl271.6
3iIndan-2-yl10721.0

Data derived from [6]. MDR1 recognition ratio = IC50 in MDR1-expressing cells / IC50 in wild-type cells.

Molecular dynamics simulations reveal that D-threo-PDMP occupies a cleft overlapping both ceramide and UDP-glucose binding sites, explaining its dual-targeting capability [3] [7]. The indane-containing analog CCG-203586 achieves enhanced brain penetration by minimizing P-glycoprotein recognition while retaining sub-30 nM inhibitory potency [6].

Competitive vs. Noncompetitive Inhibition Dynamics in Enzyme Assays

D-threo-PDMP displays complex inhibition kinetics that vary by experimental system:

  • In cell-free assays using Madin-Darby canine kidney (MDCK) homogenates, D-threo-PDMP behaves as a competitive inhibitor with respect to ceramide (Ki = 24 nM), but noncompetitive against UDP-glucose [3] [6]. This suggests preferential binding to GCS's ceramide recognition site prior to UDP-glucose association.
  • Whole-cell studies reveal mixed-type inhibition (Ki = 15.3 nM in wild-type MDCKII vs. 24.3 nM in MDR1-expressing cells), indicating partial substrate dependence influenced by membrane microenvironment [6] [8].
  • At high concentrations (>20 μM), D-threo-PDMP induces lysosomal trapping of sphingolipids independent of GCS inhibition. Unlike the iminosugar inhibitor NB-DNJ, D-threo-PDMP causes rapid accumulation of ceramide in Lamp1-positive vesicles within 30 minutes, likely through disruption of sphingolipid export proteins [8].

Modulation of Glycosphingolipid Biosynthesis Pathways

D-threo-PDMP's suppression of GCS triggers downstream cascades in glycosphingolipid (GSL) metabolism:

  • Primary GSL depletion: Treatment reduces glucosylceramide (GlcCer) by 60-80% in B16 melanoma cells within 24 hours, subsequently depleting downstream GSLs including LacCer, GM3 ganglioside, and globosides [2] [4].
  • Stereospecific divergence: The L-threo-PDMP enantiomer paradoxically stimulates GSL biosynthesis by 30-40% in B16 cells. This occurs through allosteric activation of LacCer and GM3 synthases, demonstrating chirality-dependent pathway modulation [2].
  • β-amyloid precursor protein (APP) trafficking disruption: GSL depletion by D-threo-PDMP in SH-SY5Y neuroblastoma cells reduces APP maturation and surface transport, suppressing amyloid-β peptide secretion by >50%. Exogenous gangliosides reverse this effect, confirming GSLs as essential modulators of APP processing [4].

Impact on Ceramide-to-Glycosphingolipid Metabolic Flux

D-threo-PDMP fundamentally reprograms sphingolipid homeostasis by obstructing ceramide conversion:

  • Ceramide accumulation: Pharmacological GCS inhibition in drug-resistant AML cells elevates total cellular ceramide 3-5 fold, with C16:0 and C18:0 species increasing most significantly. This shifts the ceramide/sphingosine-1-phosphate (S1P) balance toward pro-apoptotic signaling [3] [7].
  • P-glycoprotein (P-gp) uncoupling: In P-gp-overexpressing HL-60/DNR leukemia cells, D-threo-PDMP blocks ceramide glycosylation normally potentiated by P-gp. This disrupts the "P-gp-GCS axis" – a key resistance mechanism where P-gp transports GlcCer, driving further glycosylation [3] [7].
  • Mitochondrial toxicity: Ceramide accumulation in resistant AML correlates with impaired respiratory kinetics. Oxygen consumption rates (OCR) decrease by 70-85% in HL-60/DNR cells treated with D-threo-PDMP/SACLAC combinations, triggering caspase-3/7 activation via cytochrome c release [3].

Table 2: Metabolic Consequences of D-threo-PDMP Treatment in Cancer Models

Cell ModelKey Metabolic ShiftFunctional Outcome
HL-60/DNR AML4.8-fold ↑ total ceramide; 90% ↓ S1PCaspase 3/7 activation; apoptosis
B16 melanoma75% ↓ GM3; 68% ↓ glucosylceramideInhibited neurite growth and branching
SH-SY5Y neuroblastoma60% ↓ glycosphingolipidsReduced amyloid-β secretion (Alzheimer link)
Tethered glomerular cells40-60% ↓ gangliosides; ↑ ceramideDose-dependent proliferation stimulation

Data synthesized from [1] [2] [3]

Non-GCS Effects Influencing Flux:

  • Lysosomal lipid trapping: D-threo-PDMP (but not NB-DNJ) induces lysobisphosphatidic acid (LBPA) and cholesterol accumulation in lysosomes within 2 hours, preceding mTOR dissociation from lysosomal membranes [8].
  • TFEB activation: Subsequent nuclear translocation of transcription factor EB (TFEB) upregulates autophagy genes, potentially creating synthetic lethality with ceramide-induced apoptosis in cancer contexts [8].

Properties

CAS Number

139889-62-6; 80938-69-8

Product Name

d-threo-PDMP

IUPAC Name

N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride

Molecular Formula

C23H39ClN2O3

Molecular Weight

427.03

InChI

InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1

InChI Key

HVJHJOYQTSEKPK-BLDCTAJRSA-N

SMILES

CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.